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Compound of Interest

Compound Name: ORM-3819

Cat. No.: B609771

Application Note ID: AN-ORM3819-PCA-001

Introduction

ORM-3819 is a novel inodilator that has demonstrated significant vasodilatory effects on
porcine coronary arteries. This compound induces relaxation and hyperpolarization of vascular
smooth muscle cells, primarily through the activation of voltage-gated potassium (Kv) channels.
[1] These characteristics make ORM-3819 a compound of interest for studying coronary artery
vasospasm and developing therapeutic agents for ischemic heart disease. This document
provides detailed protocols and data derived from studies on isolated porcine coronary arteries.

Principle

The vasodilatory effect of ORM-3819 is attributed to its ability to hyperpolarize the membrane
of vascular smooth muscle cells. This hyperpolarization leads to the closure of voltage-
dependent calcium channels, resulting in a decrease in intracellular calcium concentration and
subsequent relaxation of the artery.[1] Studies have shown that the mechanism of action for
ORM-3819 involves the activation of 4-aminopyridine (4-AP) sensitive voltage-gated potassium
channels.[1]

Quantitative Data Summary

The following tables summarize the key quantitative findings from the investigation of ORM-
3819's effects on isolated porcine coronary arteries.
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Table 1: Concentration-Dependent Relaxation of Porcine Coronary Arteries by ORM-3819[1]

Parameter Value
Concentration Range 0.38 - 230.6 uM
EC50 72.2 uM
Maximum Relaxation (% of KCl-induced tone) 58.1%

Data represents the mean values of relaxation, corrected for the solvent's effect, in arteries pre-
contracted with 30 mM KCI.[1]

Table 2: Maximum Hyperpolarization Induced by ORM-3819 and Other Vasoactive Agents[1]

Maximum
. L. Number of
Compound Concentration Hyperpolarization .
Experiments (N)
(mV)
ORM-3819 120 pM 22.6 £0.81 10
C-type Natriuretic
, 1.4 pM 23.6 +0.38 17
Peptide (CNP)
Levosimendan 3.7 uM 21.82+0.44 22

Values are presented as mean + standard error of the mean. The hyperpolarization induced by
ORM-3819 was not significantly different from that of CNP, while levosimendan's effect was
less pronounced than CNP (P < 0.05).[1]

Table 3: Effect of 4-Aminopyridine (4-AP) on ORM-3819-Induced Relaxation[1]

. Relaxation (%) without 4- Relaxation (%) with 5 mM
ORM-3819 Concentration
4-AP
41.6 pM (Data not specified) Decreased
117.2 uyM (Data not specified) Decreased
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The voltage-gated potassium channel blocker, 4-AP, attenuated the relaxation induced by
ORM-3819, indicating the involvement of these channels.[1]

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the proposed signaling pathway of ORM-3819 and the general
experimental workflow for its study in porcine coronary arteries.

ORM-3819 Activates Voltage-Gated K+ Leadsto Membrane Inhibits Voltage-Dependent Decreased Ca2+ Vascular Smooth
Channel (Kv) Hyperpolarization Ca2+ Channel Influx Muscle Relaxation

Click to download full resolution via product page
Caption: Proposed signaling pathway of ORM-3819 in vascular smooth muscle cells.
Caption: General experimental workflow for studying ORM-3819 effects.

Experimental Protocols
l. Tissue Preparation

e Source: Obtain hearts from freshly slaughtered pigs.
o Dissection: Isolate the coronary arteries from the obtained hearts.

o Cleaning: Carefully remove any adhering connective and adipose tissue from the isolated
arteries.

¢ Ringing: Cut the arteries into rings of approximately 2-3 mm in length.

o Storage: Place the arterial rings in a cold, oxygenated Krebs-Henseleit solution until use.

Il. Measurement of Isometric Tone

e Mounting: Suspend the prepared arterial rings between two stainless steel hooks in a 10 mL
organ bath.
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e Environment: Fill the organ bath with Krebs-Henseleit solution, maintain at 37°C, and
continuously bubble with a gas mixture of 95% O2 and 5% CO2 to maintain a pH of 7.4.

o Tensioning: Apply an initial resting tension of 2 g to the rings and allow them to equilibrate for
at least 60 minutes. During this period, wash the rings with fresh Krebs-Henseleit solution
every 15-20 minutes.

e Pre-contraction: Induce a stable contraction by adding 30 mM potassium chloride (KCI) to
the organ bath.

o Drug Application: Once the KCI-induced contraction is stable, add ORM-3819 to the bath in a
cumulative concentration-dependent manner (0.38 - 230.6 uM).

o Data Recording: Record the changes in isometric tension using a force transducer
connected to a data acquisition system.

o Data Analysis: Express the relaxation induced by ORM-3819 as a percentage of the maximal
contraction induced by KCI.

lll. Measurement of Resting Membrane Potential

» Tissue Preparation: Pin a segment of the porcine coronary artery to the bottom of a
temperature-controlled organ bath with the endothelial layer facing upwards.

o Superfusion: Continuously superfuse the tissue with oxygenated Krebs-Henseleit solution at
37°C.

e Microelectrode Impalement: Using a micromanipulator, impale a vascular smooth muscle cell
with a glass microelectrode filled with 3 M KCI.

o Potential Measurement: Record the resting membrane potential using a high-input
impedance amplifier.

o Drug Application: After obtaining a stable resting membrane potential recording for at least 5
minutes, apply ORM-3819 (120 uM) to the superfusion solution.

o Data Recording: Record the change in membrane potential (hyperpolarization) for at least 10
minutes or until a stable new resting potential is reached.
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IV. Statistical Analysis

o Data Expression: Express all data as mean + standard error of the mean (SEM).

o Comparison: Use a one-way analysis of variance (ANOVA) followed by a Newman-Keuls
multiple-range test for comparisons between different experimental groups.

 Significance: Consider a P-value of less than 0.05 as statistically significant.[1]

Conclusion

ORM-3819 is a potent vasodilator of porcine coronary arteries, acting through the activation of
voltage-gated potassium channels to cause hyperpolarization and subsequent relaxation of
vascular smooth muscle cells.[1] The provided protocols and data serve as a valuable resource
for researchers investigating the vascular effects of ORM-3819 and similar compounds.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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